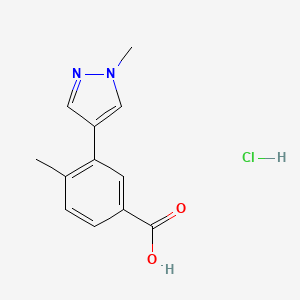

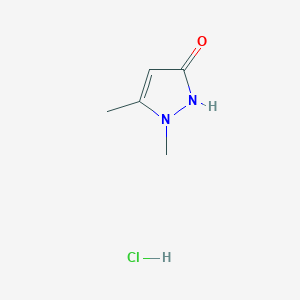

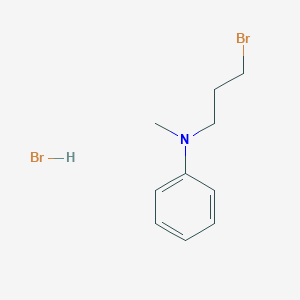

4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride

Overview

Description

“4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride” appears to be a complex organic compound. However, there is limited information available specifically for this compound. It likely contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds1. Pyrazole derivatives are known for their diverse pharmacological effects1.

Synthesis Analysis

The specific synthesis process for “4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride” is not readily available. However, imidazole, a similar heterocyclic compound, was first synthesized from glyoxal and ammonia1.Molecular Structure Analysis

The molecular structure of “4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride” is not explicitly provided. However, it likely contains a pyrazole ring, which is a five-membered heterocyclic moiety1.Chemical Reactions Analysis

The specific chemical reactions involving “4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride” are not available in the retrieved information.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride” are not available in the retrieved information.Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research on substituted pyrazolylbenzoates, including compounds structurally related to 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride, has focused on their ability to form hydrogen-bonded supramolecular structures. These structures range from one-dimensional chains to three-dimensional frameworks, which are significant for their potential applications in material science, particularly in the development of molecular crystals with specific physical properties. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate molecules are linked by hydrogen bonds into a chain structure, while 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate components form a three-dimensional framework through a combination of hydrogen bonds. These findings highlight the versatility of pyrazole derivatives in forming varied structural assemblies with potential applications in the design of new materials (Portilla et al., 2007).

Anticancer Activity

Pyrazole derivatives have been evaluated for their anticancer activity, demonstrating promising results against various cancer cell lines. The synthesis and crystal structure analysis of certain pyrazole derivatives revealed their antitumor potential, with some compounds showing similar anticancer activity to known anticancer agents against test cancer cells. The structural basis for their activity includes the presence of benzyl and carboxyl groups, which were found to be more active against specific cancer cells, suggesting these compounds could be optimized as lung cancer inhibitory agents (Jing et al., 2012).

Corrosion Inhibition

Another application of pyrazole derivatives is in corrosion inhibition. Compounds containing the pyrazole moiety have been investigated for their ability to inhibit the corrosion of steel in hydrochloric acid environments. This research is crucial for industrial applications where material durability is critical. The effectiveness of these inhibitors increases with concentration, demonstrating their potential utility in protecting metals against corrosion (Herrag et al., 2007).

Anti-inflammatory and Analgesic Activities

Pyrazole derivatives have also shown significant anti-inflammatory and analgesic activities. The synthesis of thiadiazole pyrazolene anthranilic acid derivatives and their evaluation for these activities identified compounds with notable effectiveness. Such studies contribute to the discovery of new therapeutic agents for treating inflammation and pain (Kumar, 2022).

Safety And Hazards

The safety and hazards associated with “4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride” are not explicitly mentioned in the retrieved information.

Future Directions

The future directions for “4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride” are not explicitly mentioned in the retrieved information. However, given the broad range of chemical and biological properties of pyrazole derivatives, they have become an important synthon in the development of new drugs1.

Please note that this analysis is based on the limited information available and may not fully cover all aspects of “4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride”. Further research and studies would be needed for a more comprehensive understanding.

properties

IUPAC Name |

4-methyl-3-(1-methylpyrazol-4-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.ClH/c1-8-3-4-9(12(15)16)5-11(8)10-6-13-14(2)7-10;/h3-7H,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOMSYMGANPXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C2=CN(N=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)

![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)

![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)

![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)

![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)